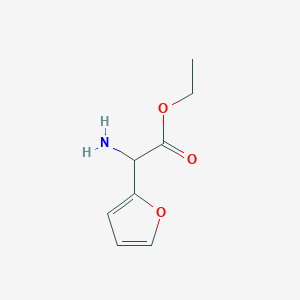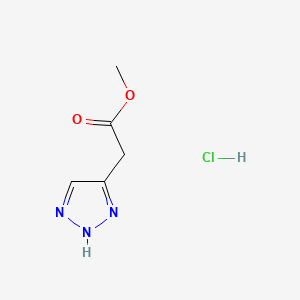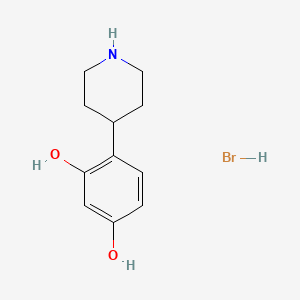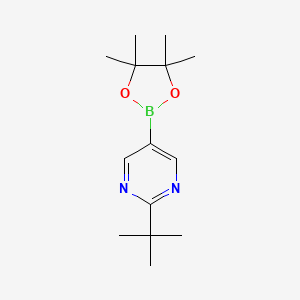![molecular formula C13H20N4O2 B13457769 Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O2
Vorbereitungsmethoden
The synthesis of tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-amino-3-(pyridin-2-yl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.
Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate: Another similar compound with the amino group at a different position on the pyridine ring.
Eigenschaften
Molekularformel |
C13H20N4O2 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-9(8-17)16-11-10(14)5-4-6-15-11/h4-6,9H,7-8,14H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
PFRMKJHFVJJKHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=C(C=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)
![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)


![Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-](/img/structure/B13457744.png)
amine hydrochloride](/img/structure/B13457756.png)


![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
